1-Fluoro-2,3-dimethoxybenzene
Overview
Description
1-Fluoro-2,3-dimethoxybenzene is a chemical compound that belongs to the class of partially fluorinated benzenes. These compounds are of interest due to their unique electronic properties imparted by the presence of fluorine atoms and methoxy groups on the benzene ring. The fluorine atoms significantly alter the electron distribution within the molecule, which can affect its reactivity and interaction with other chemical species .
Synthesis Analysis
The synthesis of compounds related to 1-Fluoro-2,3-dimethoxybenzene often involves palladium-catalyzed cross-coupling reactions, as seen in the preparation of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes . Additionally, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination indicates the versatility of synthetic approaches for fluorinated benzenes . The synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene from 2-fluoro-1,4-dimethoxybenzene using nitric acid further exemplifies the reactivity of fluorinated benzenes towards electrophilic substitution10.
Molecular Structure Analysis
The molecular structure of fluorinated benzenes can be significantly influenced by the presence of fluorine atoms. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C hydrogen bonding, indicating the role of fluorine in affecting molecular packing . Similarly, the structure of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed by X-ray crystallography, demonstrating the utility of this technique in elucidating the structures of such compounds10.
Chemical Reactions Analysis
Fluorinated benzenes can undergo various chemical reactions, including aromatic nucleophilic substitution, as demonstrated by the reaction of dimethyl(trimethylsilyl)phosphane with difluorobenzenes to yield phosphanyl-fluorobenzenes . The vicarious electrophilic fluorodemethylation of trimethoxybenzenes with Selectfluor™ reagent F-TEDA-BF4 is another example of the reactivity of fluorinated benzenes, leading to the formation of fluorinated cyclohexadienones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Fluoro-2,3-dimethoxybenzene and related compounds are influenced by the presence of fluorine and methoxy groups. For example, the photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes show violet fluorescence in the solid state, with quantum yields affected by the solvent polarity . The redox properties of bis(dimesitylphosphino)benzenes, as well as their crowded molecular structures, can be studied using 19F NMR spectroscopy and electrochemical measurements . Additionally, the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and crystals reveals the effects of chromophore aggregation and planarization on its photophysical behavior .
Scientific Research Applications
Synthesis and Structural Analysis
1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound, was synthesized from 2-fluoro-1,4-dimethoxybenzene and characterized using various techniques like X-ray crystallography, NMR, and FT-IR. This research highlights the potential for synthesizing and analyzing structurally similar compounds to 1-Fluoro-2,3-dimethoxybenzene (Sweeney, McArdle, & Aldabbagh, 2018).
Use in Chemical Synthesis
1-Fluoro-2,3-dimethoxybenzene can be a precursor in the synthesis of various compounds. For instance, it was used in the facile synthesis of 1-fluoro-1-deoxy-Delta(8)-THC analogs, demonstrating its utility in creating structurally complex molecules (Crocker et al., 2007).
Pharmaceutical Research
Research on similar fluorinated compounds has shown their application in pharmaceutical studies. For example, 1-Fluoro-2,4-dinitrobenzene, a compound similar to 1-Fluoro-2,3-dimethoxybenzene, demonstrated tumor-promoting properties in studies, indicating the potential for such compounds in cancer research (Bock, Fjelde, Fox, & Klein, 1969).
Material Science Applications
Compounds like 1-Fluoro-2,3-dimethoxybenzene can be used in material science. For instance, Poly(1,3-dimethoxybenzene) was synthesized via the electrochemical oxidation of the monomer, highlighting its potential use in developing new materials (Martínez et al., 1998).
Molecular Pair Analysis in Crystal Structures
The molecular pair analysis in crystal structures can involve compounds like fluorobenzenes, where the influence of fluorine substituents on intermolecular interactions is examined (Dunitz & Schweizer, 2006).
Safety And Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .
properties
IUPAC Name |
1-fluoro-2,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBADDMXGOBTIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374578 | |
Record name | 1-fluoro-2,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2,3-dimethoxybenzene | |
CAS RN |
394-64-9 | |
Record name | 1-fluoro-2,3-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 394-64-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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